1-acetyl-N-(2-chloro-4-fluorophenyl)piperidine-4-carboxamide
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Overview
Description
1-acetyl-N-(2-chloro-4-fluorophenyl)piperidine-4-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-acetyl-N-(2-chloro-4-fluorophenyl)piperidine-4-carboxamide typically involves the reaction of 2-chloro-4-fluoroaniline with piperidine-4-carboxylic acid, followed by acetylation. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error .
Chemical Reactions Analysis
Types of Reactions
1-acetyl-N-(2-chloro-4-fluorophenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-acetyl-N-(2-chloro-4-fluorophenyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-acetyl-N-(2-chloro-4-fluorophenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparison with Similar Compounds
Similar Compounds
- N-Phenyl-4-piperidinamine
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
- N-(1-hydroxyethyl)-3-methyl-4-hydroxypiperidine
Uniqueness
1-acetyl-N-(2-chloro-4-fluorophenyl)piperidine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro substituents on the phenyl ring enhances its reactivity and potential for diverse applications .
Properties
Molecular Formula |
C14H16ClFN2O2 |
---|---|
Molecular Weight |
298.74 g/mol |
IUPAC Name |
1-acetyl-N-(2-chloro-4-fluorophenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C14H16ClFN2O2/c1-9(19)18-6-4-10(5-7-18)14(20)17-13-3-2-11(16)8-12(13)15/h2-3,8,10H,4-7H2,1H3,(H,17,20) |
InChI Key |
LKWIRWAWIGIABK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NC2=C(C=C(C=C2)F)Cl |
Origin of Product |
United States |
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